molecular formula C13H12N2O2 B11876225 methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate

methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate

Cat. No.: B11876225
M. Wt: 228.25 g/mol
InChI Key: FORGCHYHUYDJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a cyano group at the 6th position, an ethyl group at the 1st position, and a carboxylate group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-cyanoindole with ethyl iodide in the presence of a base to introduce the ethyl group at the 1st position. This is followed by esterification with methanol to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The indole ring can also interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-cyano-1H-indole-2-carboxylate: Lacks the ethyl group at the 1st position.

    Ethyl 6-cyano-1H-indole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    6-Cyano-1H-indole-2-carboxylic acid: The carboxylate group is in the form of a free acid rather than an ester.

Uniqueness

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate is unique due to the presence of both the ethyl group and the methyl ester, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 6-cyano-1-ethylindole-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-3-15-11-6-9(8-14)4-5-10(11)7-12(15)13(16)17-2/h4-7H,3H2,1-2H3

InChI Key

FORGCHYHUYDJEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)C#N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.